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Compound of Interest

Compound Name: 3-Aminoquinolin-8-OL

CAS No.: 90417-17-7

Cat. No.: B3030422

Get Quote

Application Note: 3-Aminoquinolin-8-ol as a Versatile Fluorescent Probe & Scaffold[1]

Executive Summary & Mechanism of Action
3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a bifunctional fluorogenic scaffold

derived from the classic chelator 8-hydroxyquinoline (8-HQ).[1] While 8-HQ is a well-

established metal chelator, the introduction of an amino group at the 3-position significantly

alters its electronic properties, providing an auxochromic shift (red-shift) and a reactive handle

for bioconjugation or Schiff-base derivatization.[1]

This probe operates primarily via the Chelation-Enhanced Fluorescence (CHEF) mechanism,

modulated by Excited-State Intramolecular Proton Transfer (ESIPT).[1]

Free Ligand (Quenched): In its unbound state, the phenolic proton transfers to the quinoline

nitrogen upon photoexcitation (ESIPT). This tautomerization dissipates energy non-

radiatively, resulting in very low quantum yield (

).
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Metal-Bound (Fluorescent): Binding to diamagnetic metal ions (Zn

, Mg

, Al

) displaces the phenolic proton and coordinates the quinoline nitrogen. This blocks the
ESIPT pathway and rigidifies the structure, restoring strong radiative decay (Fluorescence
Turn-On).
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Figure 1: Logic flow of the ESIPT-mediated quenching and Metal-induced CHEF mechanism.

[1]

Physicochemical Properties & Preparation
Before initiating biological or analytical assays, the probe must be properly solubilized and

characterized.
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Property Value / Description

Molecular Weight 160.17 g/mol

Solubility
Soluble in DMSO, Methanol, Ethanol.[1] Poorly

soluble in neutral water.

Absorption Max (

)
~350–370 nm (Solvent dependent)

Emission Max (

)
~500–530 nm (Green)

Stokes Shift Large (~150 nm), reducing self-quenching.

pKa ~4.0 (Quinoline N) and ~9.8 (Phenolic OH)

Protocol 1: Stock Solution Preparation
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent hydrolysis or

precipitation.[1]

Concentration: Prepare a 10 mM master stock.

Weigh 1.6 mg of 3-Aminoquinolin-8-ol.

Dissolve in 1.0 mL of anhydrous DMSO.

Vortex for 30 seconds until fully dissolved.

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3-6 months. Avoid

repeated freeze-thaw cycles.

Experimental Protocols
Workflow A: Metal Ion Sensing (Zn /Mg Titration)
This protocol validates the probe's sensitivity and determines the dissociation constant (

).
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Materials:

Assay Buffer: 20 mM HEPES, 100 mM KCl, pH 7.2 (Strictly metal-free; use Chelex-treated

water).[1]

Metal Stock: 10 mM ZnCl

or MgCl

in water.[1]

Probe: 10 µM working solution (diluted from DMSO stock).

Step-by-Step Procedure:

Baseline Measurement: Add 2 mL of Assay Buffer containing 10 µM 3-Aminoquinolin-8-ol
to a quartz cuvette. Measure fluorescence spectrum (

nm, Scan

nm).

Titration: Sequentially add aliquots of Zn

stock (e.g., 0.5 µM increments) to the cuvette.

Equilibration: Mix by inversion and incubate for 2 minutes after each addition.

Readout: Record emission spectra. You should observe a dose-dependent increase at ~520

nm.

Data Analysis: Plot Fluorescence Intensity (

) vs. [Zn

]. Fit to the Benesi-Hildebrand equation or a 1:1 binding isotherm to calculate

.[1]

Workflow B: Live Cell Imaging of Intracellular Zinc

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminoquinoline
https://www.benchchem.com/product/b3030422/docs?utm_src=pdf-body#using-3-aminoquinolin-8-ol-as-a-fluorescent-probe
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminoquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 3-amino group improves membrane permeability compared to the parent 8-HQ, but

esterification (if available) or co-incubation with pyrithione may enhance uptake.[1]

Protocol:

Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes. Incubate 24h.

Staining: Replace media with Hank’s Balanced Salt Solution (HBSS) containing 20 µM 3-
Aminoquinolin-8-ol.[1]

Incubation: Incubate for 30 minutes at 37°C in the dark.

Wash: Wash cells 3x with warm HBSS to remove extracellular probe.

Imaging:

Microscope: Confocal or Epifluorescence.[1]

Excitation: 405 nm laser or UV filter block (~360-380 nm).

Emission: Collect signal in the green channel (500–550 nm).

Control: Add TPEN (50 µM), a membrane-permeable high-affinity Zn

chelator.[1] Fluorescence should rapidly decrease, confirming the signal is due to labile Zinc.

Advanced Application: Derivatization Scaffold
The 3-amino group is a "chemical hook."[1] Researchers often react it with aldehydes to create

Schiff Base probes, which often exhibit Aggregation-Induced Emission (AIE) or enhanced

selectivity.[1]

Synthesis of Schiff Base Derivative (Example):

Reactants: 3-Aminoquinolin-8-ol (1 eq) + Salicylaldehyde derivative (1 eq).[1]

Conditions: Reflux in Ethanol for 4 hours.
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Result: A C=N bond forms at position 3.[1] This extends conjugation, often shifting emission

to yellow/orange and creating a tetradentate binding pocket (N,O,N,O) if the aldehyde has a

hydroxyl group, significantly increasing affinity for specific metals like Al

or Cu

.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

High Background

Fluorescence

Contaminating metals in buffer.

[1]

Use Chelex-100 resin to treat

all buffers.[1] Use plasticware

instead of glass where

possible.

Precipitation
Probe concentration too high

(>50 µM) in aqueous buffer.

Lower concentration to 5–10

µM. Ensure DMSO cosolvent

is <1%.[1]

No Response to Zn pH is too low (protonation of

N).[1]

Ensure pH is > 6.[1][2]0. The

pyridine nitrogen needs to be

unprotonated to coordinate

metal.[1]

Fluorescence Quenching

instead of Enhancement

Presence of paramagnetic ions

(Cu

, Fe

, Co

).

These ions quench

fluorescence via electron

transfer.[3] Use specific

masking agents (e.g., thiourea

for Cu) if selectivity is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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